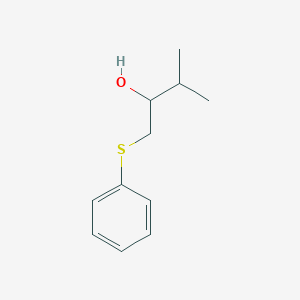

3-Methyl-1-(phenylsulfanyl)butan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-1-(phenylsulfanyl)butan-2-ol” is a chemical compound with the CAS Number: 343331-59-9 . It has a molecular weight of 196.31 and its IUPAC name is 3-methyl-1-(phenylsulfanyl)-2-butanol .

Molecular Structure Analysis

The InChI code for “3-Methyl-1-(phenylsulfanyl)butan-2-ol” is 1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

“3-Methyl-1-(phenylsulfanyl)butan-2-ol” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.科学的研究の応用

Synthesis and Characterization

Research in organic chemistry has focused on the synthesis and characterization of compounds closely related to 3-Methyl-1-(phenylsulfanyl)butan-2-ol, investigating their potential as intermediates for further chemical transformations. For instance, studies on 1,3,5-Tris(hydrogensulfato) Benzene explored its efficiency as a catalyst for synthesizing derivatives through condensation reactions, highlighting the compound's role in facilitating eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Another study on the diastereoselective addition of methylmetal reagents to 2-methylaldehydes, including 2-methyl-3-(phenylsulfanyl)propanal, showcased the high diastereomeric purity achievable, underscoring the significance of such compounds in the synthesis of natural product analogs (Larsson & Högberg, 2001).

Biochemical Applications

In the realm of biochemical engineering, derivatives of 3-Methyl-1-(phenylsulfanyl)butan-2-ol have been studied for their potential in producing biofuels and biochemicals. A notable example is the metabolic engineering of E. coli for high-yield production of isoprenoid-based C5 alcohols, demonstrating the utility of these compounds in renewable energy sources and chemical feedstocks (George et al., 2015).

Material Science Applications

From a materials science perspective, research has been conducted on the encapsulation of Pd-nanoparticles within hollow polymeric frameworks, showcasing applications in catalysis for the synthesis of fine chemicals. Such studies highlight the role of 3-Methyl-1-(phenylsulfanyl)butan-2-ol derivatives in developing novel catalysts with high efficiency and selectivity (Nemygina et al., 2016).

Safety and Hazards

The safety information available indicates that “3-Methyl-1-(phenylsulfanyl)butan-2-ol” is a flammable liquid and vapor, and it can be harmful if inhaled . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

特性

IUPAC Name |

3-methyl-1-phenylsulfanylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKAAQDFSNKNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CSC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(phenylsulfanyl)butan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)

![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)

![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)

![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)

![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)